1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-
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Overview
Description
- SDZ-89-485 is a small-molecule drug developed by Novartis Pharma AG. It serves as both a CYP51A1 inhibitor and a cell wall disruptor.
- Its highest global development stage is currently listed as “terminated,” and it is intended for treating fungal infections .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SDZ-89-485 are not readily available in the public domain. industrial production methods likely involve complex organic synthesis.
- Researchers and pharmaceutical companies typically optimize these processes to achieve high yields and purity.
Chemical Reactions Analysis
- SDZ-89-485 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise details remain proprietary.
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- Major products formed during these reactions would be intermediates or derivatives of SDZ-89-485.
Scientific Research Applications
- SDZ-89-485’s applications span multiple fields:
Chemistry: As a novel antifungal compound, it contributes to the study of drug design and synthesis.
Biology: Researchers explore its impact on fungal cell walls and potential interactions with cellular components.
Medicine: Investigating its efficacy against fungal infections informs clinical practice.
Industry: Pharmaceutical companies may use SDZ-89-485 as a reference compound for antifungal drug development.
Mechanism of Action
- SDZ-89-485 inhibits CYP51A1, a cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi.
- By disrupting ergosterol production, it weakens fungal cell membranes, leading to cell death.
- The molecular targets and pathways affected by SDZ-89-485 are intricately linked to fungal growth and survival.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data. SDZ-89-485’s uniqueness lies in its dual role as a CYP51A1 inhibitor and cell wall disruptor.
Properties
CAS No. |
118550-34-8 |
---|---|
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |
InChI Key |
LHDGDQZODHEIPT-INIZCTEOSA-N |
SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Isomeric SMILES |
CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Synonyms |
San 89-485 Sandoz 89-485 SDZ 89-485 |
Origin of Product |
United States |
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